![molecular formula C54H40NO3P3 B15223918 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole](/img/structure/B15223918.png)
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of multiple diphenylphosphoryl groups attached to a carbazole core. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole typically involves the reaction of carbazole with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of brominated or nitrated carbazole derivatives.
科学的研究の応用
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a pharmacophore in the design of new therapeutic agents.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. The carbazole core provides a rigid and planar structure that enhances the compound’s ability to interact with other molecules and materials, making it suitable for applications in organic electronics and photonics.
類似化合物との比較
Similar Compounds
4,4-Bis(diphenylphosphoryl)butan-2-one: Another compound with diphenylphosphoryl groups, used in extraction processes and as a ligand in coordination chemistry.
3,6-Bis(4-hydroxyphenyl)piperazine-2,5-dione: A biodegradable diol used as an alternative to bisphenol-A in the production of polymers.
Uniqueness
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]carbazole is unique due to its multiple diphenylphosphoryl groups attached to a carbazole core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the fields of organic electronics and photonics, where such properties are essential for the development of high-performance devices.
特性
分子式 |
C54H40NO3P3 |
|---|---|
分子量 |
843.8 g/mol |
IUPAC名 |
3,6-bis(diphenylphosphoryl)-9-(4-diphenylphosphorylphenyl)carbazole |
InChI |
InChI=1S/C54H40NO3P3/c56-59(42-19-7-1-8-20-42,43-21-9-2-10-22-43)48-33-31-41(32-34-48)55-53-37-35-49(60(57,44-23-11-3-12-24-44)45-25-13-4-14-26-45)39-51(53)52-40-50(36-38-54(52)55)61(58,46-27-15-5-16-28-46)47-29-17-6-18-30-47/h1-40H |
InChIキー |
NRBYGOCVDFFUPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=C4C=CC(=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


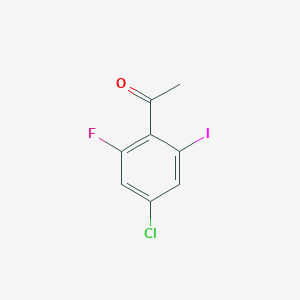
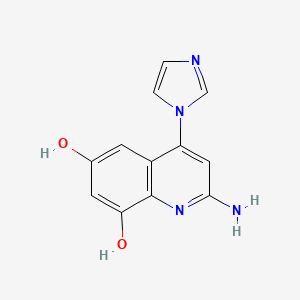
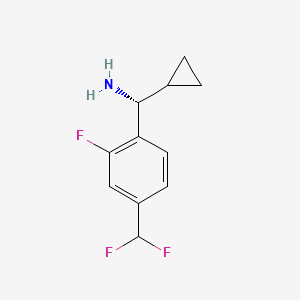
![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
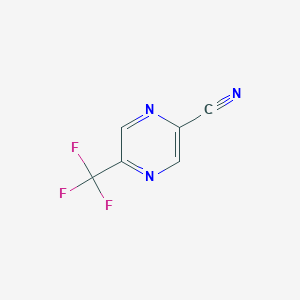

![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

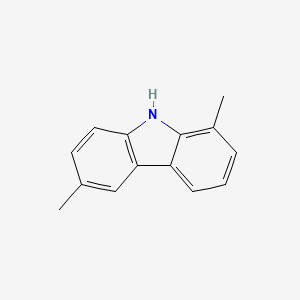
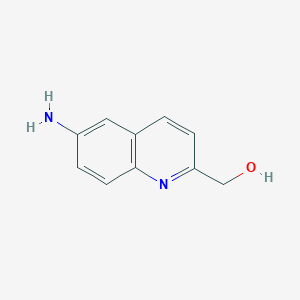
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
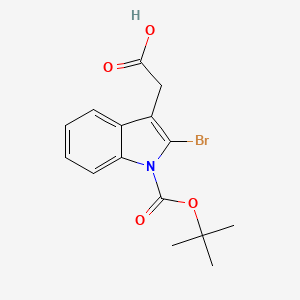
![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15223909.png)
